2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a trimethylsilyl (TMS) group at the β-position. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), while the TMS substituent introduces steric bulk and hydrophobicity, which can modulate solubility, stability, and reactivity.
Properties
Molecular Formula |
C21H25NO4Si |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trimethylsilylpropanoic acid |
InChI |
InChI=1S/C21H25NO4Si/c1-27(2,3)13-19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
FFEDDCSHOXXAOM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced by reacting the protected amino acid with trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid has several applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based probes for studying biological processes.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during the synthesis process. The trimethylsilyl group can also protect other functional groups, ensuring the integrity of the desired product.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs, highlighting substituent variations and their implications:
*Calculated based on analogous structures.
Key Comparative Insights
Hydrophobicity and Steric Effects: The TMS group in the target compound likely increases hydrophobicity compared to aryl or hydroxyethylsulfanyl analogs, making it advantageous for lipid membrane penetration or SPPS in non-polar solvents . In contrast, carbamoylamino () or sulfonamide () groups enhance hydrogen-bonding interactions, favoring aqueous solubility and β-sheet stabilization .
Synthetic Utility :
- The TMS group may require specialized silylation reagents (e.g., TMSCl) for introduction, whereas fluorinated aryl analogs () are synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- The hydroxyethylsulfanyl derivative () is synthesized through thiol-alkylation, enabling disulfide-mediated conjugation strategies .
Applications: Antiviral Research: Fluorinated phenyl derivatives () show promise in HIV entry inhibition due to enhanced binding to hydrophobic pockets in viral proteins . Peptide Backbone Modification: o-Tolyl () and indole-containing () analogs are used to mimic natural amino acids (e.g., phenylalanine, tryptophan) in peptidomimetics . pH-Sensitive Drug Delivery: Boc-protected analogs () exploit pH-dependent deprotection for targeted release in acidic environments (e.g., tumor tissues) .
Research Findings and Data
Physical Properties
- Melting Points : Analogs with bulky substituents (e.g., TMS, o-tolyl) generally exhibit higher melting points (>100°C) due to increased crystal lattice stability .
- Chromatographic Behavior: Rf values vary significantly with substituent polarity. For example, the hydroxyethylsulfanyl derivative (Rf = 0.50) is less polar than the carbamoylamino analog (hypothetically Rf < 0.30) .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid?
The synthesis typically involves multi-step protocols, including Fmoc-protection, silylation, and carboxylation. Key variables include:
- Temperature : Reactions often proceed at 0–25°C to prevent side reactions (e.g., premature deprotection of the Fmoc group) .
- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and stability of intermediates .
- Catalysts : 1-Hydroxybenzotriazole (HOBt) or N,N'-diisopropylcarbodiimide (DIC) are used for coupling reactions .
- Purification : Flash chromatography or preparative HPLC (≥95% purity) is recommended to isolate the final product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- HPLC : Purity ≥99% is achievable with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
- NMR : 1H NMR (400 MHz, DMSO-d6) should confirm key signals:
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H]+ (e.g., m/z 438.2 for C21H27NO4Si) .
Q. What are the storage and stability considerations for this compound?
- Short-term : Store at 4°C in airtight, light-protected vials to prevent hydrolysis of the TMS group .
- Long-term : Lyophilize and store at -20°C under inert gas (argon) to minimize degradation .
- Stability tests : Monitor via TLC or HPLC every 3–6 months for decomposition (e.g., Fmoc cleavage or TMS oxidation) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in peptide coupling reactions?
- Density Functional Theory (DFT) : Model the electronic effects of the TMS group on nucleophilicity at the carboxylate oxygen. The TMS group’s electron-withdrawing nature may reduce activation energy for amide bond formation .
- Molecular dynamics : Simulate steric effects of the Fmoc group during solid-phase peptide synthesis (SPPS). The bulky Fmoc group may require extended coupling times (2–4 hours) compared to Boc-protected analogs .
Q. How should researchers address contradictory spectroscopic data during characterization?
- Case example : Discrepancies in 13C NMR chemical shifts for the TMS group (observed δ 2.5 ppm vs. expected δ 0–1 ppm) may indicate residual solvent (e.g., DCM) or impurities.
- Resolution steps :
Q. What strategies optimize the regioselective deprotection of the Fmoc group in complex reaction environments?
- Base selection : Piperidine (20% in DMF) removes Fmoc efficiently (5–10 minutes) without affecting the TMS group .
- Competing reactions : Avoid strong bases (e.g., DBU) that may hydrolyze the TMS-propanoic acid moiety .
- Monitoring : Use UV-vis spectroscopy (λ = 301 nm) to track Fmoc deprotection kinetics .
Methodological Best Practices
Q. Table 1: Comparison of Analytical Techniques for Purity Assessment
| Method | Sensitivity | Resolution | Key Applications | Limitations |
|---|---|---|---|---|
| HPLC | High | 0.1% | Quantify trace impurities | Requires calibration |
| NMR | Moderate | 0.5% | Structural confirmation | Low sensitivity for <1% |
| ESI-MS | Very High | 0.01 Da | Molecular weight validation | Not quantitative |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | References |
|---|---|---|---|
| Temperature | 0–25°C | Prevents side reactions | |
| Solvent | DCM/DMF | Enhances solubility | |
| Catalyst | HOBt/DIC | Accelerates coupling |
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
